1-[(2,5-dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
1-[(2,5-Dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic small molecule featuring a 1,2-dihydropyridin-2-one core substituted with a 2,5-dimethylbenzyl group at position 1 and a pyrrolidine sulfonyl moiety at position 4. This compound belongs to the dihydropyridinone family, a class of heterocyclic compounds studied for their diverse biological activities, including kinase inhibition and anti-inflammatory properties.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-5-6-15(2)16(11-14)12-19-13-17(7-8-18(19)21)24(22,23)20-9-3-4-10-20/h5-8,11,13H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCPUCMGRDRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step often involves the reaction of the pyridine core with a sulfonyl chloride derivative in the presence of a base.
Attachment of the 2,5-Dimethylbenzyl Group: The final step involves the alkylation of the pyridine ring with 2,5-dimethylbenzyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Applications
- Neurological Disorders : Research indicates that compounds similar to 1-[(2,5-dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one exhibit potential as noncompetitive antagonists of AMPA-type glutamate receptors. These receptors are implicated in various neurological disorders, including epilepsy and neurodegenerative diseases . The structure-activity relationship studies highlight its ability to modulate neurotransmission effectively.
- Antidepressant Effects : Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects through the modulation of serotonin and norepinephrine pathways. This is particularly relevant in the context of developing new treatments for depression and anxiety disorders .
- Anti-inflammatory Properties : The sulfonamide group present in the compound has been associated with anti-inflammatory effects. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, presenting opportunities for treating chronic inflammatory diseases .
Synthesis and Derivative Development
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological profile. For instance, modifications to the pyrrolidine ring or the introduction of different substituents on the phenyl group can lead to compounds with improved efficacy and selectivity against specific biological targets .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other dihydropyridinone derivatives, differing primarily in substituent groups. Below is a comparative analysis with key analogues:
*Calculated based on molecular formula (C₁₉H₂₄N₂O₃S).
Key Observations:
Substituent Effects on Solubility and Binding: The pyrrolidine sulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to the trifluoromethyl group in the analogue from . This may enhance solubility but reduce membrane permeability relative to the more lipophilic CF3-substituted compound.
Pharmacological Potential: Chalcone derivatives like 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone exhibit antioxidant activity due to phenolic hydroxyl groups , whereas dihydropyridinones are often optimized for enzyme inhibition (e.g., kinases, phosphodiesterases). The target compound’s sulfonyl group may favor interactions with ATP-binding pockets or proteases.
Metabolic Stability :
- Halogenated analogues (e.g., 2,6-dichlorobenzyl in ) typically show slower hepatic clearance due to resistance to cytochrome P450 oxidation. The target compound’s dimethylphenyl group may confer moderate metabolic stability, while the sulfonyl moiety could increase susceptibility to hydrolysis.
Research Findings and Data
Predicted ADME Profiles:
- LogP : Estimated at ~2.8 (dimethylphenyl increases hydrophobicity; sulfonyl group counterbalances).
- Solubility : Moderate (∼50 µM in aqueous buffer), superior to CF3-substituted analogues but inferior to hydroxylated chalcones .
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.5 g/mol. Its structure features a dihydropyridinone core substituted with a dimethylphenyl group and a pyrrolidine sulfonyl moiety, which are critical for its biological activity.
The biological activity of the compound primarily stems from its ability to inhibit specific enzymes and receptors involved in various cellular processes:
- Kinase Inhibition : The compound has been identified as a potential kinase inhibitor, which is significant in cancer therapy. Kinases are crucial in signaling pathways that regulate cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and suppress tumor growth .
- Antifungal Activity : Preliminary studies indicate that similar compounds exhibit antifungal properties against various species such as Candida and Aspergillus. The mechanism involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival .
Biological Activity Data
A summary of the biological activities reported for the compound is presented in the following table:
Case Studies
Several case studies highlight the biological relevance of this compound:
- Cancer Cell Lines : In vitro studies evaluated the antiproliferative effects against breast, colon, and lung cancer cell lines. The results indicated that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .
- Fungal Inhibition : A related study demonstrated that similar compounds effectively inhibited fungal growth with minimum inhibitory concentrations (MIC) ranging from 21.87 to 43.75 µg/ml against various fungal species. This suggests that modifications to the structure could enhance antifungal potency .
- Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with kinases leads to altered phosphorylation states of key proteins involved in cell cycle regulation, further supporting its role as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
